7-Chloro-1-(4-fluorophenyl)heptan-1-one

Description

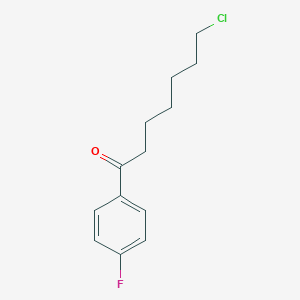

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(4-fluorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIVWKNBUBKCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405669 | |

| Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17135-47-6 | |

| Record name | 7-Chloro-1-(4-fluorophenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 1 4 Fluorophenyl Heptan 1 One

Retrosynthetic Analysis of the Heptanone Skeleton and Halogenated Phenyl Moiety

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 7-Chloro-1-(4-fluorophenyl)heptan-1-one, the primary disconnection is at the acyl group, suggesting a Friedel-Crafts acylation reaction. This approach identifies fluorobenzene (B45895) as one key starting material and 7-chloroheptanoyl chloride as the other.

Another key disconnection can be made at the carbon-carbon bond between the phenyl ring and the keto group. This suggests a coupling reaction involving an organometallic reagent derived from fluorobenzene and a suitable electrophile containing the seven-carbon chain with a terminal chloro group.

Classical Synthetic Approaches

Traditional methods for synthesizing aryl ketones like this compound have heavily relied on well-established reactions such as Friedel-Crafts acylation and alkylation.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. nih.govsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

For the synthesis of this compound, this strategy would involve the reaction of fluorobenzene with 7-chloroheptanoyl chloride. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring to form the desired ketone. sigmaaldrich.com The reaction is typically carried out in an inert solvent.

| Reactants | Catalyst | Product |

| Fluorobenzene | AlCl₃ | This compound |

| 7-Chloroheptanoyl chloride |

This table outlines the key components for the Friedel-Crafts acylation approach.

Alkylation Reactions Utilizing Halogenated Precursors

While less direct for ketone synthesis, alkylation reactions can be a part of a multi-step synthesis. For instance, a Friedel-Crafts alkylation could be used to attach a seven-carbon chain to the fluorobenzene ring. Subsequent oxidation of the alkyl chain would then yield the ketone. However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements, making the acylation route generally more favorable for ketone synthesis. youtube.com

Advanced Synthetic Techniques

Modern organic synthesis has seen the development of more sophisticated methods, including organometallic coupling reactions and stereoselective approaches, which offer greater control and efficiency.

Organometallic Coupling Reactions for Ketone Synthesis

Organometallic coupling reactions provide a powerful alternative for forming carbon-carbon bonds. pressbooks.pub Reagents such as organolithium or Grignard reagents derived from 4-fluorobromobenzene can react with a suitable acylating agent, like 7-chloroheptanoyl chloride, to form the ketone. Gilman reagents (lithium diorganocopper reagents) are particularly effective for this transformation as they are generally less reactive towards the ketone product than other organometallics, minimizing side reactions. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is another powerful tool, typically used for creating biaryl compounds, but adaptable for ketone synthesis. pressbooks.publibretexts.org This would involve the palladium-catalyzed reaction of an arylboronic acid (e.g., 4-fluorophenylboronic acid) with an appropriate acyl halide.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Gilman | Lithium di(4-fluorophenyl)cuprate | 7-Chloroheptanoyl chloride | None |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 7-Chloroheptanoyl chloride | Palladium complex |

This table summarizes advanced organometallic coupling reactions for ketone synthesis.

Stereoselective Synthesis of Analogous Chiral Ketones and Related Alcohols

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogs or reducing the ketone to a chiral alcohol. encyclopedia.pubmdpi.com The enantioselective reduction of prochiral ketones to form chiral alcohols is a well-established field. wikipedia.org This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. wikipedia.org

Furthermore, advanced catalytic methods have been developed for the asymmetric synthesis of chiral α-amino ketones, which are important pharmacophores. nih.gov These methods often employ chiral palladium complexes to catalyze the enantioselective arylation of imine derivatives. nih.gov While not directly applicable to the synthesis of the title compound, these techniques highlight the sophisticated strategies available for creating chiral ketone derivatives.

Enzymatic and Biocatalytic Transformations in Related Systems

While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader field of biocatalysis offers insights into potential strategies. The synthesis of α-haloketones, a class of compounds to which the target molecule is related, has been approached using methods that mimic enzymatic processes. nih.gov

One such approach is halogenase-inspired oxidative chlorination. For instance, flavin photocatalysis has been used to mimic the action of halogenase enzymes, providing a catalytic route for direct chlorination. nih.gov Although this specific example may not be directly applicable to the γ-position of the heptanoyl chain in this compound, it represents a proof-of-concept for enzyme-mimicking catalytic systems in halogenation reactions.

Biocatalysis is increasingly being explored for the synthesis of pharmaceutical intermediates. The use of enzymes can offer high selectivity and milder reaction conditions compared to traditional chemical methods. For related ketones, research into enzymatic reduction or oxidation could provide chiral intermediates or alternative activation pathways. The principles of biocatalysis are rooted in harnessing the catalytic power of enzymes, which operate under environmentally benign conditions, often in aqueous media.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through Friedel-Crafts acylation. nih.govnih.gov The optimization of this reaction is crucial for maximizing yield and purity while minimizing byproducts. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: Traditional Friedel-Crafts acylation employs Lewis acids like aluminum chloride (AlCl₃) or mineral acids such as sulfuric acid (H₂SO₄). nih.gov However, these catalysts are often required in stoichiometric amounts and can generate significant waste. Research has focused on developing more efficient and recyclable catalysts. For instance, phosphotungstic acid encapsulated in a metal-organic framework (MOF) has been shown to be an efficient catalyst for Friedel-Crafts acylation under ultrasound irradiation. nih.gov Stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW₁₂O₄₀) is another effective catalyst for Friedel-Crafts acylation that can be used in the absence of a solvent. organic-chemistry.org

Solvent and Temperature: The choice of solvent can significantly impact the reaction outcome. Solvents like dichloroethane or carbon disulfide are common, but their toxicity has led to the exploration of greener alternatives. ed.ac.uk The reaction temperature is another critical factor. For example, in some intramolecular Friedel-Crafts reactions, increasing the temperature from 25°C to 50°C has resulted in a significant yield increase from 39% to 90%. nih.gov

Alternative Acylating Agents: While acyl chlorides are common, research has shown that amides can also be used as acylating agents in the presence of a strong acid like triflic acid, yielding aromatic ketones in good yields (55–96%). nih.gov

Modern Techniques: The application of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in Friedel-Crafts acylations. nih.gov Ultrasound, for instance, provides a greener and more energy-efficient method for promoting these reactions. nih.gov

Below is a table summarizing the impact of various conditions on the yield of related aryl ketone syntheses.

| Catalyst | Acylating Agent | Solvent | Conditions | Yield | Reference |

| Triflic Acid | N-(4-nitrophenyl)acetamide | Benzene (B151609) | 50 °C, 3 hr | Excellent | nih.gov |

| Triflic Acid | N-(4-nitrophenyl)benzamide | Benzene | 50 °C, 3 hr | Excellent | nih.gov |

| PTA@MIL-53 (Fe) | Acyl chloride | Acetonitrile (B52724) | Ultrasound, ambient temp. | Good | nih.gov |

| AlPW₁₂O₄₀ | Carboxylic acids/anhydrides | Solvent-free | Mild conditions | High | organic-chemistry.org |

| Pd₂(dba)₃/PPh₃ | Aryl iodide/Alkyl bromide/CO | THF | 55 °C, 12 h | Moderate to Excellent | chemistryviews.org |

| This table is illustrative of general findings in aryl ketone synthesis and not specific to this compound. |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgejcmpr.com In the context of synthesizing this compound, several green chemistry strategies can be considered.

Atom Economy and Waste Minimization: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of recyclable catalysts, such as the aforementioned phosphotungstic acid on a solid support, reduces waste. nih.gov

Use of Safer Solvents and Reagents: The search for greener solvents is a major focus of green chemistry. beilstein-journals.org The use of water as a solvent in organic reactions is highly desirable. researchgate.net For instance, some multi-component reactions for the synthesis of complex molecules have been successfully carried out in refluxing water. researchgate.net Additionally, replacing hazardous reagents like acyl chlorides with more stable and less corrosive alternatives like carboxylic acids or amides contributes to a greener process. nih.govorganic-chemistry.org

Energy Efficiency: The use of alternative energy sources like microwave and ultrasound can lead to more energy-efficient processes by reducing reaction times and lowering reaction temperatures. nih.govbeilstein-journals.org Flow chemistry, utilizing microreactor technology, offers another avenue for sustainable synthesis by providing better control over reaction parameters and improving safety. beilstein-journals.org

Renewable Feedstocks: While not yet widely implemented for this specific synthesis, a long-term goal of green chemistry is the use of renewable starting materials derived from biomass. beilstein-journals.org

The following table outlines some green chemistry approaches applicable to the synthesis of aryl ketones.

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Catalysis | Employing recyclable, solid-acid catalysts | Phosphotungstic acid encapsulated in MOFs, Aluminum dodecatungstophosphate | nih.govorganic-chemistry.org |

| Safer Solvents | Replacing hazardous organic solvents | Use of water as a reaction medium | researchgate.net |

| Energy Efficiency | Utilizing alternative energy sources | Microwave or ultrasound-assisted synthesis | nih.gov |

| Safer Reagents | Using less hazardous acylating agents | Carboxylic acids or amides instead of acyl chlorides | nih.govorganic-chemistry.org |

| Process Intensification | Improving reaction efficiency and safety | Flow chemistry and microreactor technology | beilstein-journals.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity and Mechanistic Studies of 7 Chloro 1 4 Fluorophenyl Heptan 1 One

Chemical Transformations of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical modification. The reactivity of this group is influenced by the electron-withdrawing nature of the attached 4-fluorophenyl ring.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.orgyoutube.comyoutube.com The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com This intermediate is then typically protonated to yield the final alcohol product. youtube.com The reaction can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org In a basic medium, a more reactive anionic nucleophile attacks the carbonyl carbon directly. libretexts.org

For 7-Chloro-1-(4-fluorophenyl)heptan-1-one, a variety of nucleophiles can be employed. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. Cyanohydrin formation can be achieved using a cyanide source, such as HCN or NaCN.

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product |

| Methyl | CH₃MgBr, then H₃O⁺ | 7-Chloro-1-(4-fluorophenyl)-1-methylheptan-1-ol |

| Ethyl | CH₃CH₂Li, then H₃O⁺ | 7-Chloro-1-(4-fluorophenyl)-1-ethylheptan-1-ol |

| Cyanide | NaCN, H₂SO₄ | 7-Chloro-1-(4-fluorophenyl)-1-hydroxyheptane-1-carbonitrile |

Reduction Pathways and Products

The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). aragen.comrsc.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. libretexts.orgchemguide.co.uk The reaction with NaBH₄ typically proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. rsc.orgchemguide.co.uk

The product of this reduction is 7-Chloro-1-(4-fluorophenyl)heptan-1-ol. Given that the original ketone is prochiral, this reduction leads to the formation of a new stereocenter, resulting in a racemic mixture of (R)- and (S)-enantiomers unless a chiral reducing agent is used.

More powerful reducing agents, such as LiAlH₄, can also be used and will similarly yield the secondary alcohol. aragen.com Under harsher conditions, such as with a zinc-mercury amalgam in hydrochloric acid (Clemmensen reduction) or with hydrazine (B178648) and a strong base (Wolff-Kishner reduction), the ketone can be completely reduced to an alkane, yielding 1-chloro-7-(4-fluorophenyl)heptane. youtube.com

Interactive Table: Reduction of the Ketone Functionality

| Reagent(s) | Product | Reaction Type |

| NaBH₄, CH₃OH | 7-Chloro-1-(4-fluorophenyl)heptan-1-ol | Hydride Reduction |

| LiAlH₄, Et₂O, then H₃O⁺ | 7-Chloro-1-(4-fluorophenyl)heptan-1-ol | Hydride Reduction |

| Zn(Hg), HCl | 1-Chloro-7-(4-fluorophenyl)heptane | Clemmensen Reduction |

| H₂NNH₂, KOH, heat | 1-Chloro-7-(4-fluorophenyl)heptane | Wolff-Kishner Reduction |

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions, a key difference from aldehydes. libretexts.orgchemguide.co.uk Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are required to oxidize ketones. libretexts.orgchemguide.co.uk However, these reactions are often destructive, proceeding with the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For a non-conjugated ketone like this compound, oxidation would likely lead to a mixture of carboxylic acids, including 6-chlorohexanoic acid and 4-fluorobenzoic acid, making this transformation of limited synthetic utility.

A more specific type of ketone oxidation is the Baeyer-Villiger oxidation, which uses a peroxy acid (like m-CPBA) to convert a ketone into an ester. libretexts.org In the case of an aryl alkyl ketone, the migratory aptitude of the aryl group is generally greater than that of the alkyl group. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 4-fluorophenyl 7-chloroheptanoate.

Reactions Involving the Terminal Alkyl Chloride

The primary alkyl chloride at the end of the seven-carbon chain is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

The primary alkyl chloride is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. vanderbilt.edumasterorganicchemistry.com The Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry (though this is not relevant here as the carbon is not a stereocenter) and the displacement of the chloride ion in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com Strong, small nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. vanderbilt.edu

A unimolecular nucleophilic substitution (Sₙ1) reaction is less likely for a primary alkyl halide due to the instability of the corresponding primary carbocation. libretexts.orgmasterorganicchemistry.com

A wide range of nucleophiles can be used to displace the chloride, leading to a variety of derivatives. For instance, reaction with sodium iodide can yield the corresponding iodo-compound, while reaction with sodium cyanide would introduce a nitrile group. Under certain conditions, intramolecular substitution can occur where the carbonyl oxygen acts as a nucleophile, leading to the formation of a cyclic ether, although this is generally more favorable for forming five- or six-membered rings.

Interactive Table: Nucleophilic Substitution at the Terminal Chloride

| Nucleophile | Reagent(s) | Solvent | Probable Mechanism | Product |

| Iodide | NaI | Acetone | Sₙ2 | 1-(4-Fluorophenyl)-7-iodoheptan-1-one |

| Cyanide | NaCN | DMSO | Sₙ2 | 8-(4-Fluorophenyl)-8-oxooctanenitrile |

| Azide | NaN₃ | DMF | Sₙ2 | 7-Azido-1-(4-fluorophenyl)heptan-1-one |

| Hydroxide | NaOH | H₂O/THF | Sₙ2 | 1-(4-Fluorophenyl)-7-hydroxyheptan-1-one |

Elimination Reactions

Elimination reactions, specifically the bimolecular elimination (E2) pathway, can compete with Sₙ2 reactions, particularly when a strong, sterically hindered base is used. chemguide.co.ukyoutube.comlibretexts.org The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon) by a base, with the simultaneous formation of a double bond and departure of the leaving group. libretexts.org

For this compound, an E2 reaction would lead to the formation of 1-(4-fluorophenyl)hept-6-en-1-one. The use of a bulky base, such as potassium tert-butoxide (t-BuOK), and a non-polar solvent at higher temperatures would favor elimination over substitution. chemguide.co.uklibretexts.org Unimolecular elimination (E1) is highly unlikely due to the instability of the primary carbocation intermediate.

The competition between substitution and elimination is a key consideration in the reactions of this terminal alkyl chloride. chemguide.co.uklibretexts.org The choice of nucleophile/base, solvent, and temperature are crucial in directing the reaction towards the desired product. chemguide.co.uk For example, a strong, non-bulky nucleophile in a polar aprotic solvent will favor Sₙ2, whereas a strong, bulky base in a non-polar solvent will favor E2. chadsprep.com

Reactivity of the Fluorinated Aromatic Ring

The 4-fluorophenyl group in this compound possesses a unique reactivity profile due to the interplay of the inductive and resonance effects of the fluorine atom and the deactivating nature of the acyl group.

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile attacking an electrophile. The substituents on the ring dictate the rate and position of this attack.

The acyl group (-CO(CH₂)₆Cl) is a strong deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the aromatic ring significantly less reactive towards electrophiles compared to benzene. libretexts.orgmasterorganicchemistry.comorganicmystery.com The electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta position (C3 and C5). organicmystery.comyoutube.com

In this compound, both the acyl group and the fluorine atom deactivate the ring. The directing effects are as follows:

The acyl group is a meta-director.

The fluorine atom is an ortho, para-director.

Considering the combined effects, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom and meta to the acyl group, which are the C3 and C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Acyl Group (-CO(CH₂)₆Cl) | Influence of Fluorine (-F) | Predicted Outcome |

| C2, C6 | ortho (strongly deactivated) | ortho (deactivated, but directing) | Unlikely |

| C3, C5 | meta (least deactivated) | meta (deactivated) | Most Likely |

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (NAS). wikipedia.orgbyjus.com The reaction typically proceeds via the SNAr mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The presence of the strongly electron-withdrawing acyl group makes the aromatic ring of this compound susceptible to nucleophilic attack. For NAS to occur, a good leaving group is required on the ring. In this case, the fluorine atom can act as the leaving group.

A key feature of the SNAr mechanism is that the rate of reaction is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the acyl group is para to the fluorine atom, which strongly activates the ring for nucleophilic attack at the C4 position.

Interestingly, in nucleophilic aromatic substitution, the leaving group ability of halogens is the reverse of that seen in SN2 reactions, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. quora.com

Therefore, under suitable conditions with a strong nucleophile (e.g., an alkoxide, amine, or thiol), this compound can undergo nucleophilic aromatic substitution where the fluorine atom is displaced by the nucleophile.

Table 2: Susceptibility to Nucleophilic Aromatic Substitution

| Leaving Group | Activating Group | Position of Attack | Feasibility |

| Fluorine (-F) | Acyl group (-CO(CH₂)₆Cl) at para position | C4 | Favorable under appropriate conditions |

Mechanistic Investigations of Key Reactions

Electrophilic Aromatic Substitution: The mechanism for an electrophilic attack (e.g., nitration with HNO₃/H₂SO₄) at the C3 position would proceed through a resonance-stabilized carbocation intermediate (an arenium ion). The reaction involves two main steps:

Formation of the Arenium Ion: The electrophile (e.g., NO₂⁺) attacks the aromatic ring, breaking the aromaticity and forming a carbocation. The positive charge is delocalized across the ring, but importantly, resonance structures that place the positive charge adjacent to the electron-withdrawing acyl group are highly disfavored. Attack at the meta position avoids this destabilization.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution: The SNAr mechanism for the substitution of the fluorine atom by a nucleophile (Nu⁻) involves:

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and results in a negatively charged, resonance-stabilized intermediate (Meisenheimer complex). The negative charge is delocalized onto the oxygen atom of the carbonyl group, which provides significant stabilization.

Loss of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, leading to the final substituted product.

Kinetic studies are crucial for understanding reaction mechanisms. For the reactions of this compound, the rate laws would be determined by monitoring the concentration of reactants or products over time under various conditions.

Electrophilic Aromatic Substitution: The rate of EAS is expected to be significantly slower than that of benzene. The reaction would likely follow a second-order rate law:

Rate = k[Substrate][Electrophile]

Comparative kinetic data for the nitration of various substituted benzenes highlights the deactivating effect of halogens and acyl groups.

Table 3: Relative Rates of Nitration for Substituted Benzenes (Illustrative)

| Substituent (in C₆H₅-R) | Relative Rate (Benzene = 1) |

| -OH | 1000 |

| -CH₃ | 25 |

| -H | 1 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO₂Et | 0.0037 |

| -NO₂ | 6 x 10⁻⁸ |

| (Data is illustrative and based on general findings in physical organic chemistry) libretexts.org |

Given that this compound has both a deactivating acyl group and a deactivating fluorine, its rate of electrophilic substitution would be expected to be extremely slow, likely lower than that of fluorobenzene (B45895).

Nucleophilic Aromatic Substitution: The rate of NAS would be dependent on the concentration of both the substrate and the nucleophile, indicating a second-order process:

Rate = k[Substrate][Nucleophile]

The rate is highly dependent on the nature of the nucleophile and the solvent. The presence of the para-acyl group is expected to lead to a significantly faster reaction rate compared to an unactivated aryl fluoride.

Application of 7 Chloro 1 4 Fluorophenyl Heptan 1 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structure of 7-Chloro-1-(4-fluorophenyl)heptan-1-one makes it an ideal starting material for synthesizing more elaborate molecules. innospk.com The presence of both a nucleophilically susceptible carbonyl carbon and an electrophilic carbon attached to the chlorine atom enables sequential or orthogonal chemical modifications.

Fluoroquinolones are a class of broad-spectrum synthetic antibacterial drugs characterized by a bicyclic core. nih.gov The synthesis of novel and more effective quinolone analogues is an active area of research. nih.govnih.gov The 1-(4-fluorophenyl) moiety present in this compound is a key structural feature in many potent fluoroquinolones. The seven-carbon chain with a terminal chlorine provides a reactive handle that can be used to construct or append heterocyclic ring systems, such as the piperazine (B1678402) or pyrrolidine (B122466) rings commonly found at the C-7 position of the quinolone core, which are crucial for antibacterial activity. The synthesis of such derivatives often involves the reaction of a key intermediate with a molecule that can form the desired heterocyclic system. drugbank.com

The terminal chlorine atom on the heptanoyl chain serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles, such as amines, thiols, or alcohols, to generate new derivatives. This reactivity is fundamental for creating complex heterocyclic structures. For instance, intramolecular cyclization following a substitution reaction can lead to the formation of large-ring heterocyclic systems. Similarly, intermolecular reactions can attach other aromatic or heterocyclic moieties to the molecule, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govmdpi.com

The presence of two distinct functional groups allows for the synthesis of compounds bearing multiple functionalities. The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or conversion to an olefin, while the alkyl chloride can participate in substitution reactions. These transformations can be performed in a controlled, stepwise manner to build polyfunctionalized molecules. These molecules, which possess several reactive sites, are themselves valuable intermediates for creating even more complex chemical entities or for developing chemical probes with specific properties. nih.govnih.gov

Role in the Development of Research Chemicals

This compound is utilized as a research chemical, primarily serving as an intermediate in the synthesis of target molecules for scientific investigation. chemcd.com Its availability allows researchers to construct novel compounds for evaluation in areas such as drug discovery and materials science. It has been identified as an impurity related to the antipsychotic drug Haloperidol, indicating its use in the synthesis of pharmaceutical reference standards and in the study of drug degradation pathways and metabolic profiles.

Strategic Building Block in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific complex molecule through a carefully planned synthetic route. This compound functions as a strategic building block in this context. chemrxiv.org Its structure contains a fluorinated aromatic ring, a feature known to be beneficial in many drug candidates, connected to a flexible alkyl chain with a reactive terminus. nih.govnih.gov Using this compound allows chemists to introduce a significant and functionally important fragment into a larger molecule in a single step, thereby increasing the efficiency and convergence of a synthetic plan. This approach is particularly valuable in medicinal chemistry, where the rapid synthesis of analogues of a lead compound is often required. enamine.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: In the proton NMR spectrum of 7-Chloro-1-(4-fluorophenyl)heptan-1-one, the signals for the protons are expected to appear in distinct regions corresponding to the aromatic and aliphatic parts of the molecule. The two protons on the phenyl ring adjacent to the carbonyl group would appear as a doublet of doublets around 8.0 ppm, while the two protons adjacent to the fluorine atom would appear as a triplet around 7.2 ppm. The aliphatic chain protons would resonate at higher fields (lower ppm values). The CH₂ group adjacent to the carbonyl (C2) is expected around 2.9-3.0 ppm, while the CH₂ group adjacent to the chlorine atom (C7) would be shifted downfield to approximately 3.5 ppm. The remaining three CH₂ groups (C3, C4, C5) would appear as a complex multiplet in the 1.3-1.8 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom. For this compound, 11 distinct signals are predicted. The carbonyl carbon (C1) would be the most downfield, typically appearing around 198-200 ppm. The aromatic carbons show signals between 115 and 168 ppm, with their exact shifts influenced by the fluorine and carbonyl substituents. The carbon bonded to fluorine (C4') exhibits a large C-F coupling constant. The aliphatic carbons resonate between approximately 23 and 45 ppm, with the carbon attached to chlorine (C7) appearing around 45 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Data This table is based on theoretical predictions derived from the compound's structure, as specific published experimental data is not available.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon Position | Predicted Chemical Shift (ppm) |

| H2', H6' | ~8.0 | Doublet of Doublets (dd) | C=O (C1) | ~198.5 |

| H3', H5' | ~7.2 | Triplet (t) | C4' (C-F) | ~166.0 (d) |

| H7 (CH₂) | ~3.5 | Triplet (t) | C1' | ~133.0 |

| H2 (CH₂) | ~3.0 | Triplet (t) | C2', C6' | ~130.5 (d) |

| H3, H4, H5, H6 (CH₂) | 1.3 - 1.8 | Multiplets (m) | C3', C5' | ~115.8 (d) |

| C7 (C-Cl) | ~45.0 | |||

| C2 | ~38.0 | |||

| C6 | ~32.2 | |||

| C3 | ~28.3 | |||

| C5 | ~26.4 | |||

| C4 | ~23.5 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting adjacent protons. For example, the protons on C2 would show a correlation to the protons on C3, which in turn would correlate to C4 protons, and so on, confirming the sequence of the entire heptyl chain. It would also show a correlation between the ortho-protons (H2'/H6' and H3'/H5') on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. rsc.org This allows for the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals. For instance, the proton triplet at ~3.5 ppm would show a cross-peak to the carbon signal at ~45.0 ppm, confirming this as the C7 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. rsc.org This is crucial for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak from the aromatic protons H2'/H6' to the carbonyl carbon (C1), and from the aliphatic C2 protons to the carbonyl carbon, thus establishing the connection between the phenyl ring and the heptanone chain.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. nih.gov The spectrum for this compound is expected to show a single resonance, as there is only one fluorine environment in the molecule. mdpi.com This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H3' and H5'). The chemical shift provides information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₁₆ClFO. HRMS would be used to confirm the exact monoisotopic mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC component separates the compound from any impurities before it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that helps to identify the compound.

Key predicted fragments for this compound would include:

The 4-fluorobenzoyl cation (m/z 123), formed by cleavage of the bond between C1 and C2.

A fragment corresponding to the 4-fluorophenyl radical cation (m/z 95).

Fragments resulting from the loss of a chlorine atom or HCl from the molecular ion.

Ions resulting from McLafferty rearrangement, a characteristic fragmentation of ketones, which could produce a radical cation at m/z 138. chromforum.org

Predicted Mass Spectrometry Data This table is based on theoretical predictions derived from the compound's structure.

| Analysis Type | Predicted Value (m/z) | Identity |

|---|---|---|

| Molecular Weight | 242.72 | Average Mass |

| HRMS | 242.0874 | [M]⁺ (Monoisotopic Mass for C₁₃H₁₆³⁵ClFO) |

| GC-MS Fragment | 123.03 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| GC-MS Fragment | 95.04 | [C₆H₄F]⁺ (4-fluorophenyl cation) |

| GC-MS Fragment | 138.08 | [C₈H₈FO]⁺ (McLafferty Rearrangement Product) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of this compound, particularly in complex mixtures. The methodology combines the high separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry.

In a typical LC-MS analysis, the compound is first passed through an HPLC column. Given its molecular structure, a reverse-phase column (e.g., C18) would be effective, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This process separates the target compound from impurities, starting materials, or potential metabolites.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the mass analyzer, the compound is detected based on its mass-to-charge ratio (m/z). For this compound (molar mass: 242.72 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 243.7. The presence of chlorine would also generate a characteristic isotopic pattern ([M+2]+H)⁺ at m/z 245.7, with a relative abundance of about one-third that of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. The metabolic fate of related halogenated compounds has been successfully investigated using techniques like HPLC-MS/MS, demonstrating the method's utility. nih.gov

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClFO | --- |

| Molecular Weight | 242.72 g/mol | |

| Predicted [M+H]⁺ (m/z) | ~243.7 | Protonated parent molecule. |

| Predicted [M+Na]⁺ (m/z) | ~265.7 | Sodium adduct of the parent molecule. |

| Key Fragmentation Ions | Varies | Fragments corresponding to the loss of the chlorohexyl chain or cleavage at the carbonyl group. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. Analysis of IR spectra for structurally similar compounds, such as 1-(4-chlorophenyl)-1-propanone and 1-(4-chlorophenyl)ethanone, allows for the prediction of these key signals. nist.govnist.gov

The most prominent peak would be from the carbonyl (C=O) stretch of the ketone, typically appearing in the 1680-1700 cm⁻¹ region. The aromatic ring will produce several signals, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The presence of the fluorine atom attached to the aromatic ring would give rise to a strong C-F stretching band, generally found in the 1200-1250 cm⁻¹ region. The aliphatic part of the molecule will be characterized by C-H stretching bands just below 3000 cm⁻¹ and a C-Cl stretching vibration, which is typically weaker and appears in the 600-800 cm⁻¹ range.

Table 2: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretch |

| 2950-2850 | Aliphatic C-H | Stretch |

| ~1690 | Ketone C=O | Stretch |

| 1600, 1500, 1450 | Aromatic C=C | Stretch |

| ~1230 | Aryl C-F | Stretch |

| ~750 | C-Cl | Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, would be expected to produce a strong Raman signal. The C-C backbone of the heptyl chain would also be more prominent in the Raman spectrum compared to the IR spectrum. Raman data is available for related molecules like 4'-fluoroacetophenone. nih.gov

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group / Vibration |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| ~1685 | Ketone C=O Stretch |

| ~1600 | Aromatic Ring Breathing |

| 1000-1200 | C-C Stretch (Aliphatic Chain) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by its aromatic ketone chromophore. The substituted benzene (B151609) ring contains π electrons that can be excited to higher energy orbitals (π → π* transitions). These typically result in strong absorption bands at shorter wavelengths, likely below 280 nm. The carbonyl group also possesses non-bonding electrons (n electrons) which can undergo a weaker, symmetry-forbidden n → π* transition at a longer wavelength, often above 300 nm. The substitution on the phenyl ring (fluorine) will cause a slight shift (a bathochromic or hypsochromic shift) in the absorption maxima compared to an unsubstituted aromatic ketone.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-270 | π → π* | Phenyl Ring / Ketone |

| ~310-330 | n → π* | Carbonyl Group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this technique to be applied to this compound, a high-quality single crystal must first be grown. The compound is predicted to be a solid at standard conditions, making this feasible.

If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. This analysis yields a detailed electron density map of the molecule, from which the exact positions of each atom can be determined. The data provides unparalleled structural detail, including:

Bond lengths: Precise distances between bonded atoms.

Bond angles: Angles formed by three connected atoms.

Torsion angles: The dihedral angles that define the molecule's conformation.

Crystal packing: The arrangement of molecules relative to each other in the crystal lattice, including any intermolecular interactions like halogen bonding or C-H···O contacts.

This information is crucial for understanding the molecule's solid-state conformation and the non-covalent forces that govern its crystal structure.

Chiroptical Spectroscopy (e.g., VCD) for Stereochemical Analysis of Related Chiral Analogs

While this compound is itself an achiral molecule, chiral analogs could be readily synthesized, for example, by the stereoselective reduction of the ketone to a chiral alcohol, creating (R)- or (S)-7-chloro-1-(4-fluorophenyl)heptan-1-ol. For such chiral analogs, Vibrational Circular Dichroism (VCD) spectroscopy is an exceptionally powerful tool for determining the absolute configuration in solution. rsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. rsc.orgnih.gov A VCD spectrum provides a pattern of positive and negative bands that is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry of the synthesized analog can be unambiguously assigned. nih.gov This technique has become a reliable method for the stereochemical elucidation of chiral molecules without the need for crystallization. rsc.org

Theoretical and Computational Investigations of 7 Chloro 1 4 Fluorophenyl Heptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For 7-Chloro-1-(4-fluorophenyl)heptan-1-one, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. For the title compound, these calculations would help in its experimental identification and characterization by correlating theoretical spectra with measured data.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible seven-carbon chain in this compound suggests the existence of multiple conformations (different spatial arrangements of atoms). Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. This is often achieved by rotating specific bonds and calculating the potential energy at each step, thereby generating a potential energy surface. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological activity.

Reactivity Prediction and Reaction Mechanism Modeling

Computational methods can be used to predict the reactivity of a molecule towards various reagents and to model the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack at different sites. Modeling reaction mechanisms provides detailed information about transition states and activation energies, which helps in understanding reaction rates and predicting the products of a reaction.

Molecular Dynamics Simulations (if applicable to interactions or larger systems)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the motion of atoms and molecules over time, MD can offer insights into how this compound might behave in a solution or how it could interact with larger biological systems, such as proteins or membranes. These simulations are particularly useful for understanding dynamic processes that are not accessible through static quantum chemical calculations.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a fundamental aspect of modern chemical research. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast the vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of molecules. These theoretical spectra are crucial for identifying and characterizing compounds, as well as for understanding their electronic structure and bonding.

For a molecule like this compound, a computational study would typically involve optimizing its three-dimensional geometry and then calculating the energies of its vibrational modes and the shielding tensors of its various nuclei. This would result in a predicted spectrum that could be compared with experimental data.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range | Method of Prediction |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.0 - 8.2 | DFT/B3LYP |

| Methylene Protons (α to C=O) | 2.8 - 3.2 | DFT/B3LYP |

| Methylene Protons (α to Cl) | 3.4 - 3.8 | DFT/B3LYP |

| Other Methylene Protons | 1.2 - 1.9 | DFT/B3LYP |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 195 - 205 | DFT/B3LYP |

| Aromatic Carbons | 115 - 168 | DFT/B3LYP |

| Methylene Carbon (α to C=O) | 35 - 45 | DFT/B3LYP |

| Methylene Carbon (α to Cl) | 42 - 50 | DFT/B3LYP |

| IR (cm⁻¹) | ||

| C=O Stretch | 1670 - 1700 | DFT/B3LYP |

| C-F Stretch | 1200 - 1250 | DFT/B3LYP |

| C-Cl Stretch | 650 - 750 | DFT/B3LYP |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual computational studies would provide more precise predictions.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The study of a molecule's NLO properties involves investigating its response to a strong electromagnetic field, such as that from a laser. Key parameters include the first hyperpolarizability (β), which is a measure of the second-order NLO response, and the second hyperpolarizability (γ), which relates to the third-order response.

Molecules with potential NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the 4-fluorophenyl group and the carbonyl group could potentially act as acceptor and donor moieties, respectively, though the long, flexible heptane (B126788) chain is not a typical π-conjugated bridge. A computational study would calculate the hyperpolarizability tensors to predict the NLO response.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

| NLO Parameter | Predicted Value | Computational Method |

| First Hyperpolarizability (β) | Low to Moderate | Time-Dependent DFT |

| Second Hyperpolarizability (γ) | Low | Time-Dependent DFT |

Note: The predicted NLO properties are speculative. The absence of a significant π-conjugated system suggests that the NLO response of this molecule would likely be modest.

Exploration of Biological Activity and Interactions

In Vitro Assays for Biological Target Identification and Validation

Enzyme Inhibition Studies

The structure of 7-Chloro-1-(4-fluorophenyl)heptan-1-one, specifically the chloromethyl ketone moiety, suggests a potential for enzyme inhibition. Chloromethyl ketones are known to act as covalent inhibitors of various enzymes, particularly those with a reactive thiol group in their active site. nih.gov For instance, studies on chloromethyl ketone derivatives of fatty acids have demonstrated their ability to inhibit enzymes like acetoacetyl-CoA thiolase, a key enzyme in cholesterol and fatty acid synthesis. nih.gov The mechanism of inhibition often involves the alkylation of an active site residue by the chloromethyl group. nih.gov While no specific enzyme inhibition studies have been reported for this compound, its structural similarity to known enzyme inhibitors warrants investigation into its potential effects on a range of enzymatic targets.

Receptor Binding Assays

The presence of a 4-fluorophenyl group in this compound suggests the possibility of interactions with various receptors. The fluorine atom can alter the electronic properties of the phenyl ring and influence binding affinity and selectivity. For example, a series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and evaluated for their affinity for dopamine (B1211576) D2, D3, and D4 receptors. nih.gov These studies have identified compounds with high affinity and selectivity for the D3 receptor, highlighting the role of fluorine substitution in modulating receptor interactions. nih.gov Receptor binding assays for this compound would be necessary to determine if it has any affinity for specific receptor subtypes.

Cell-Based Assays for Cellular Responses

Cell-based assays are critical for understanding the functional consequences of a compound's interaction with a biological target within a cellular context. Such assays could reveal potential cytotoxic effects of this compound. For instance, chlorinated and fluorinated 7-azaindenoisoquinolines have been shown to be potent cytotoxic anticancer agents that inhibit topoisomerase I. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated cytotoxic activity against various human cancer cell lines, inducing apoptosis and DNA/RNA damage. mdpi.com Given these precedents, it would be valuable to screen this compound in a panel of cancer cell lines to assess its potential antiproliferative or cytotoxic activity.

Investigation of Mechanism of Action at the Molecular Level

Understanding the mechanism of action at the molecular level is key to developing a compound for therapeutic purposes. Based on its structure, potential mechanisms for this compound could involve the modulation of oxidoreductase activity, as has been predicted for some novel synthetic phenyl ketone derivatives. nih.gov The chloroacetamide class of herbicides, which share structural similarities with the chloro-chain of the title compound, are known to inhibit very-long-chain fatty acid (VLCFA) synthase by binding to the enzyme. researchgate.net This suggests that this compound could potentially interfere with lipid metabolism. Further investigation would be required to identify specific molecular targets and pathways.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. While no direct SAR studies for this compound are available, research on analogous compounds provides valuable insights. For example, in a series of 1,4-naphthoquinone (B94277) analogs investigated for larvicidal activity against Aedes aegypti, the presence of a chlorine substituent at the C-2 position significantly increased mortality. nih.gov This highlights the critical role of halogen substitution in determining biological activity.

Similarly, studies on spirooxindole derivatives as MDM2 inhibitors have shown that modifications to the chemical structure can significantly impact binding affinity and cellular activity. acs.org The replacement of a 3-nitro group with 3-chloro and 3-fluoro substituents in 7-azaindenoisoquinolines resulted in compounds with high topoisomerase I inhibitory activities and potent cytotoxicities. nih.gov These examples underscore the importance of systematic structural modifications to elucidate the SAR of this compound and its derivatives.

A hypothetical SAR study for this compound could involve the modifications listed in the table below, with the aim of exploring the impact on a specific biological activity, such as enzyme inhibition or cytotoxicity.

| Modification | Rationale |

| Varying the Halogen on the Phenyl Ring | To assess the effect of electronegativity and size (e.g., replacing Fluorine with Chlorine, Bromine). |

| Altering the Position of the Phenyl Halogen | To explore the impact of substituent position on receptor or enzyme binding (e.g., moving the Fluorine to the ortho or meta position). |

| Modifying the Length of the Alkyl Chain | To determine the optimal chain length for interaction with the target's binding pocket. |

| Changing the Halogen on the Alkyl Chain | To evaluate the influence of the leaving group ability on covalent modification of the target (e.g., replacing Chlorine with Bromine). |

| Introducing Additional Substituents on the Phenyl Ring | To probe for additional binding interactions and improve potency or selectivity. |

This table presents hypothetical modifications for a structure-activity relationship study of this compound.

Ligand-Target Interaction Modeling

In the absence of experimental data, ligand-target interaction modeling, such as molecular docking, can be a powerful tool to predict potential biological targets and binding modes for this compound. For instance, molecular docking was used to help understand the mechanism of novel synthetic phenyl ketone derivatives as potential agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov

Analytical Method Development for Research and Quality Control

Chromatographic Methodologies

Chromatographic techniques are central to the separation and quantification of 7-Chloro-1-(4-fluorophenyl)heptan-1-one from its starting materials, intermediates, and potential impurities. The choice of method is dictated by the specific analytical challenge, whether it be routine purity assessment, analysis of volatile components, or the need for high-throughput screening.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity determination and assay of this compound. A well-developed, stability-indicating HPLC method can effectively separate the main compound from process-related impurities and degradation products.

A typical reversed-phase HPLC method would be developed and validated to ensure its suitability for routine quality control and stability studies. researchgate.net The method's ability to separate the analyte from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat) would be thoroughly investigated. researchgate.net

A potential HPLC method could employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), pumped at a constant flow rate. researchgate.net Detection would likely be performed using a UV detector at a wavelength where the 4-fluorophenyl chromophore exhibits maximum absorbance. The retention time for this compound would be established, and the method validated for its performance characteristics.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile impurities that may be present in this compound. This includes residual solvents from the synthesis process or volatile by-products. The relatively high boiling point of the target compound itself means that GC analysis would typically focus on more volatile species.

The selection of the GC column is critical, with common choices including columns with a stationary phase of 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. ijpsr.com A temperature program would be optimized to achieve good separation of all potential volatile impurities.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

For high-throughput analysis, such as in reaction optimization or screening studies, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC can achieve faster separations and higher resolution with reduced solvent consumption.

The principles of method development for UHPLC are similar to HPLC, involving the optimization of the column, mobile phase, and gradient conditions to achieve the desired separation in a shorter timeframe. The increased pressure tolerance of UHPLC systems allows for higher flow rates, further contributing to the speed of analysis.

Integration of Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling

For a comprehensive understanding of the impurity profile of this compound, the coupling of chromatographic separation with mass spectrometric detection is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique provides not only the retention time of a compound from the LC separation but also its molecular weight and structural information from the mass spectrometer. This is invaluable for the identification of unknown impurities and degradation products. The products formed under different stress conditions can be investigated using LC-MS to elucidate their structures. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile impurities, GC-MS/MS offers high sensitivity and selectivity. In a study on structurally similar compounds, a GC-MS method was developed and validated for the determination of genotoxic impurities. ijpsr.com This approach allows for the confident identification and quantification of trace-level impurities that may not be detectable by other means. A simple and sensitive Gas Chromatography with Mass Spectrometer (GC-MS) method has been successfully developed, optimized, and validated for determining potentially genotoxic impurities in drug substances. ijpsr.com

Method Validation in Research Contexts (Specificity, Linearity, Accuracy, Precision)

The validation of analytical methods is crucial to ensure that they are reliable and fit for their intended purpose. In a research context, key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) greater than 0.999 is typically desired. ijpsr.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptable recovery typically in the range of 90-110%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 1: Hypothetical Validation Parameters for an HPLC Method for this compound

| Parameter | Specification | Finding |

| Specificity | No interference from placebo and degradation products | The method is specific. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 50 - 150 | 50 - 150 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |

Table 2: Validation Data for a GC-MS Method for a Structurally Similar Compound (Ethyl-7-chloro-2-oxo heptanoate) ijpsr.com

| Parameter | Result |

| Linearity (Correlation Coefficient) | > 0.999 |

| Limit of Detection (LOD) | 3 µg/g |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 92.8% - 106.9% |

Applications in Reaction Monitoring and Process Analytical Technology (PAT)

The analytical methods developed for this compound can be applied for in-process control during its synthesis. By monitoring the progress of the reaction, it is possible to determine the optimal reaction time, temperature, and other parameters to maximize yield and minimize impurity formation.

Process Analytical Technology (PAT) utilizes these online or at-line analytical techniques to gain a real-time understanding of the manufacturing process. For instance, an HPLC or UHPLC method could be integrated into the reaction setup to monitor the consumption of starting materials and the formation of the product and by-products. This allows for more precise control over the reaction and ensures consistent product quality.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 7-Chloro-1-(4-fluorophenyl)heptan-1-one

This compound is a halogenated aromatic ketone with the chemical formula C13H16ClFO. Its structure consists of a heptanone backbone, indicating a seven-carbon chain with a ketone functional group. This aliphatic chain is substituted with a chlorine atom at the 7-position, and the carbonyl group is attached to a 4-fluorophenyl ring.

Currently, the primary focus of research on this compound appears to be in the realm of synthetic chemistry, where it serves as an intermediate or a building block for more complex molecules. researchgate.netdurham.ac.uk Its availability from commercial suppliers suggests its utility in research and development laboratories. The presence of both chloro and fluoro substituents, along with the ketone functionality, provides multiple reactive sites for further chemical transformations.

Basic physicochemical properties have been reported, providing a foundation for its use in various chemical reactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H16ClFO | |

| Molecular Weight | 242.72 g/mol | |

| Melting Point | 44-46 °C | |

| Boiling Point | 156-157 °C at 1 Torr | |

| Density | 1.107±0.06 g/cm³ (Predicted) |

Unexplored Synthetic Avenues and Derivatization Opportunities

The true potential of this compound lies in its capacity for derivatization. The existing functional groups offer a playground for synthetic chemists to explore a wide array of new molecules.

One significant area for exploration is the alpha-halogenation of the ketone. The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation under both acidic and basic conditions. wikipedia.orgfiveable.me This reaction could be used to introduce additional halogen atoms, such as bromine or iodine, creating a di- or tri-halogenated ketone. libretexts.orgmissouri.edu These polyhalogenated compounds are often more reactive and can serve as precursors for various other functional groups. missouri.edu For instance, α-bromo ketones are valuable starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination. missouri.edu

The ketone functionality itself is a prime target for a variety of reactions. Nucleophilic addition to the carbonyl group can lead to the formation of alcohols, which can then be further modified. The synthesis of related compounds like 4-amino-1-(3-chloro-4-fluorophenyl)heptan-2-one suggests that the introduction of nitrogen-containing functional groups is a viable avenue. nih.gov This opens the door to the synthesis of a wide range of derivatives, including imines, hydrazones, and other nitrogen-containing heterocycles, some of which have shown biological activity in related systems. mdpi.comnih.gov

The terminal chlorine atom on the heptyl chain provides another handle for synthetic modification. Nucleophilic substitution reactions could be employed to replace the chlorine with other functional groups, such as azides, nitriles, or thiols, leading to a diverse library of new compounds with potentially interesting properties.

Advanced Mechanistic and Theoretical Studies

While the general mechanisms of reactions involving ketones and halogenated alkanes are well-established, the specific interplay of the fluoro, chloro, and keto functionalities in this compound presents an opportunity for more detailed mechanistic investigations.

Kinetic studies of its reactions, such as α-halogenation or nucleophilic additions, could provide valuable insights into the electronic effects of the substituents on the reaction rates and pathways. missouri.edu For instance, understanding how the electron-withdrawing nature of the fluorine and chlorine atoms influences the acidity of the α-protons and the reactivity of the carbonyl group would be of significant academic interest. missouri.edu

Computational and theoretical studies could complement experimental work by modeling the reaction pathways and transition states. Such studies can help to elucidate the preferred reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. scispace.com For example, theoretical calculations could predict the most likely site of further halogenation or the preferred conformation of the molecule in different solvent environments.

Potential for Novel Applications in Materials Science

The unique combination of a rigid aromatic ring and a flexible aliphatic chain, along with the presence of halogens, suggests that derivatives of this compound could find applications in materials science.

Halogenated organic compounds are known to exhibit interesting properties, including in some cases, liquid crystalline behavior or the ability to form self-assembled monolayers. By strategically modifying the structure, for example by introducing long alkyl chains or polymerizable groups, it may be possible to design new materials with tailored properties.

Furthermore, the presence of fluorine can impart specific characteristics such as increased thermal stability and hydrophobicity. These properties are highly desirable in the development of advanced polymers and coatings. Research into the synthesis of polymers incorporating this or similar halogenated ketone monomers could lead to new materials with unique thermal and surface properties.

Emerging Research Frontiers for Halogenated Ketones

The broader class of halogenated ketones is at the forefront of several emerging research areas. These compounds are not just synthetic intermediates but are increasingly recognized for their potential in various applications.

One of the most promising frontiers is in the development of asymmetric synthesis . The ability to selectively introduce halogens in a stereocontrolled manner is a significant challenge and a highly active area of research. eurekalert.org The development of chiral catalysts for the enantioselective halogenation of ketones would be a major breakthrough, enabling the synthesis of optically pure halogenated compounds that are valuable as building blocks for pharmaceuticals and other biologically active molecules. eurekalert.org

The use of halogenated ketones in "green chemistry" is another area of growing interest. wikipedia.org Researchers are exploring more environmentally friendly methods for their synthesis and use, such as employing ionic liquids as solvents or developing catalytic reactions that minimize waste. wikipedia.orgmdpi.com

Finally, the role of halogenated ketones in medicinal chemistry continues to expand. researchgate.net The introduction of halogens can significantly impact the biological activity of a molecule, and many approved drugs contain halogen atoms. The exploration of the pharmacological properties of new halogenated ketones and their derivatives remains a fertile ground for discovery. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-1-(4-fluorophenyl)heptan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-fluorophenyl precursors and heptanoyl chloride, followed by chlorination at the 7-position. Optimization involves adjusting catalysts (e.g., AlCl₃ or FeCl₃), reaction temperature (typically 0–60°C), and solvent polarity (e.g., dichloromethane or nitrobenzene). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) improves yield. Monitoring intermediates by TLC and GC-MS ensures stepwise efficiency. For chlorination, N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) in inert atmospheres is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows characteristic aromatic splitting (e.g., doublets at δ ~7.2–7.8 ppm for fluorinated protons). The ketone carbonyl (C=O) appears at δ ~200–210 ppm in ¹³C NMR.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹; C-F vibrations at ~1100–1250 cm⁻¹.

- MS : Molecular ion [M+H]⁺ at m/z 256.1 (C₁₃H₁₅ClFO⁺), with fragmentation peaks at m/z 139 (4-fluorophenyl fragment) and 117 (chloroheptanone backbone). Compare with databases (e.g., PubChem, Reaxys) for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?